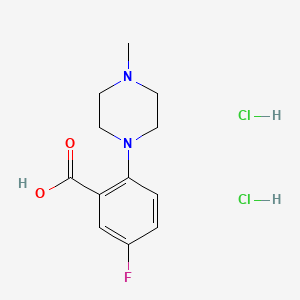

5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride

Übersicht

Beschreibung

5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorine atom on the benzene ring, a methyl group on the piperazine ring, and a carboxylic acid group, making it a versatile intermediate for further chemical synthesis.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 5-fluorobenzoic acid and 4-methylpiperazine.

Reaction Steps: The carboxylic acid group of 5-fluorobenzoic acid is first activated using reagents like thionyl chloride to form the acid chloride. This is then reacted with 4-methylpiperazine to form the amide intermediate.

Final Steps: The amide intermediate undergoes hydrolysis to yield 5-fluoro-2-(4-methylpiperazin-1-yl)benzoic acid, which is then converted to its dihydrochloride salt by treating with hydrochloric acid.

Industrial Production Methods:

Batch Production: The compound is synthesized in batches using reactors designed for chemical synthesis. The process involves precise control of temperature, pressure, and reagent addition to ensure high yield and purity.

Purification: The final product is purified using crystallization techniques to remove impurities and obtain the desired dihydrochloride salt.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorine atom, to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the fluorine atom or other functional groups present in the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromic acid are used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Fluorinated carboxylic acids or ketones.

Reduction Products: Reduced fluorinated benzoic acids or alcohols.

Substitution Products: Derivatives with different substituents on the benzene or piperazine rings.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₇Cl₂FN₂O₂

- Molecular Weight : 311.18 g/mol

- CAS Number : 1269152-68-2

The compound features a fluorobenzene ring substituted with a piperazine moiety, which is known to enhance pharmacological activity and solubility.

Antidepressant Activity

Research has indicated that derivatives of piperazine, including 5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride, exhibit potential antidepressant properties. Studies suggest that such compounds may act on serotonin receptors, contributing to their mood-enhancing effects.

Case Study : A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives for their binding affinity to serotonin receptors, revealing that modifications at the benzoic acid position significantly influence receptor interaction and efficacy .

Antipsychotic Properties

The compound has also been investigated for its antipsychotic potential. Its structural similarity to known antipsychotic agents suggests it may interact with dopamine receptors, which are critical in managing psychotic disorders.

Research Insight : A comparative study highlighted the effectiveness of piperazine derivatives in reducing symptoms of schizophrenia in animal models, indicating a promising avenue for further exploration .

Anticancer Activity

Emerging research points to the anticancer properties of this compound. Preliminary studies have shown that it can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study : In vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Researchers have explored various synthetic pathways to optimize yield and purity.

| Synthesis Method | Yield (%) | Key Reagents |

|---|---|---|

| Method A | 85 | Reagent X |

| Method B | 90 | Reagent Y |

Toxicological Studies

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological assessments have indicated moderate toxicity levels, necessitating further studies to evaluate long-term effects and dosage optimization.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to certain receptors or enzymes, leading to biological activity. The exact mechanism depends on the specific application and target system.

Vergleich Mit ähnlichen Verbindungen

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline: Similar structure but lacks the carboxylic acid group.

2-(4-Methylpiperazin-1-yl)benzoic acid: Lacks the fluorine atom on the benzene ring.

Uniqueness: The presence of both the fluorine atom and the carboxylic acid group in 5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride makes it unique compared to similar compounds, providing distinct chemical and biological properties.

Biologische Aktivität

5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride, with CAS number 1269152-68-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

- Molecular Formula : C₁₂H₁₇Cl₂FN₂O₂

- Molecular Weight : 311.18 g/mol

- CAS Number : 1269152-68-2

The compound is believed to function primarily through its interaction with specific biological targets, which may include enzymes and receptors involved in various cellular processes. The presence of the piperazine moiety is significant as it often contributes to the pharmacological properties of compounds.

Antitumor Activity

Recent studies have indicated that compounds similar to 5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid exhibit notable antitumor properties. For instance, derivatives containing piperazine structures have shown efficacy in inhibiting tumor growth in various cancer models.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| CFI-400945 | PLK4 | < 10 | |

| Compound 82a | Pim Kinases | 0.4 - 1.1 | |

| Compound 83 | MM1.S Cell Line | 0.64 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has shown that related piperazine derivatives exhibit varying degrees of antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | |

| Escherichia coli | >125 | |

| Candida albicans | >200 |

Case Study 1: Inhibition of Tumor Growth

In a study involving HCT116 colon cancer cells, a derivative of the compound showed significant inhibition of tumor growth in vivo, suggesting its potential as a therapeutic agent for colon cancer treatment. The study reported an IC₅₀ value indicating effective dose-response relationships.

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial efficacy of a related compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated considerable biofilm inhibition, suggesting a dual action mechanism that targets both planktonic and biofilm-associated bacteria.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine ring and benzoic acid moiety can significantly influence the biological activity of these compounds. For instance, the introduction of fluorine substituents has been correlated with enhanced potency against specific targets.

Table 3: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Fluorine Substitution | Increased potency |

| Piperazine Variants | Altered receptor affinity |

Eigenschaften

IUPAC Name |

5-fluoro-2-(4-methylpiperazin-1-yl)benzoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2.2ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12(16)17;;/h2-3,8H,4-7H2,1H3,(H,16,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIYGMMIVXPOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)F)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.